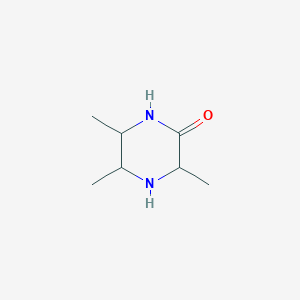

3,5,6-Trimethylpiperazin-2-one

説明

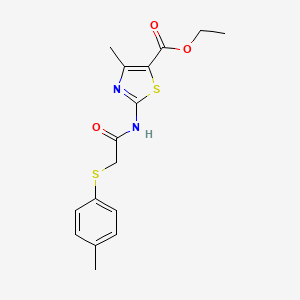

3,5,6-Trimethylpiperazin-2-one is a chemical compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature. Typically, these would include properties like solubility, melting point, boiling point, density, and reactivity .科学的研究の応用

Arylpiperazines and Serotonin Receptors

Arylpiperazines, including compounds structurally related to 3,5,6-Trimethylpiperazin-2-one, have been extensively studied for their interactions with 5-HT (serotonin) receptors. These compounds are known for their moderate to high affinity towards 5-HT3 serotonin receptors, indicating their potential utility in understanding and manipulating serotonin signaling pathways for therapeutic applications. Notably, structure-activity relationship studies have shed light on the binding characteristics of arylpiperazines, revealing the importance of specific substituents in enhancing affinity and selectivity towards serotonin receptors (Dukat et al., 1996).

Novel Ligands and Receptor Interaction

Continued research has led to the development of novel arylpiperazine derivatives with potent 5-HT3 receptor affinity, indicating the versatility of these compounds in designing ligands for specific receptor subtypes. These studies also highlight the role of structural modifications in achieving high affinity and selectivity, which is crucial for therapeutic agent development. One such study introduced lipophilic probes into arylpiperazine derivatives, resulting in compounds with subnanomolar 5-HT3 receptor affinity, showcasing the potential for creating more effective serotonin receptor ligands (Cappelli et al., 2005).

Safety and Hazards

特性

IUPAC Name |

3,5,6-trimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-4-5(2)9-7(10)6(3)8-4/h4-6,8H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUBSPZMKUPTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2680918.png)

![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)

![3-methoxy-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2680925.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide](/img/structure/B2680927.png)

methanone](/img/structure/B2680928.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)